Cas no 2227676-77-7 ((1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol)

(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol
- 2227676-77-7
- EN300-1819552
-
- インチ: 1S/C9H14N2O/c1-7-3-5-11-8(6-7)9(12)2-4-10/h3,5-6,9,12H,2,4,10H2,1H3/t9-/m1/s1
- InChIKey: NXKVWYIJDNFJMT-SECBINFHSA-N
- SMILES: O[C@@H](C1C=C(C)C=CN=1)CCN
計算された属性
- 精确分子量: 166.110613074g/mol
- 同位素质量: 166.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.1Ų
- XLogP3: -0.2
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819552-0.05g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 0.05g |
$1452.0 | 2023-09-19 | ||
Enamine | EN300-1819552-1.0g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 1g |
$1729.0 | 2023-06-03 | ||
Enamine | EN300-1819552-10.0g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 10g |
$7435.0 | 2023-06-03 | ||
Enamine | EN300-1819552-0.5g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 0.5g |
$1660.0 | 2023-09-19 | ||
Enamine | EN300-1819552-0.25g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 0.25g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1819552-2.5g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 2.5g |
$3389.0 | 2023-09-19 | ||
Enamine | EN300-1819552-1g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 1g |
$1729.0 | 2023-09-19 | ||
Enamine | EN300-1819552-0.1g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 0.1g |
$1521.0 | 2023-09-19 | ||
Enamine | EN300-1819552-5.0g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 5g |
$5014.0 | 2023-06-03 | ||
Enamine | EN300-1819552-10g |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol |
2227676-77-7 | 10g |
$7435.0 | 2023-09-19 |
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-ol 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(1R)-3-amino-1-(4-methylpyridin-2-yl)propan-1-olに関する追加情報
Compound CAS No. 2227676-77-7: (1R)-3-Amino-1-(4-Methylpyridin-2-yl)Propan-1-Ol
The compound with CAS No. 2227676-77-7, commonly referred to as (1R)-3-Amino-1-(4-Methylpyridin-2-yl)Propan-1-Ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position and an amino group attached to a chiral propanol backbone. The stereochemistry at the chiral center is specified as the R configuration, which plays a crucial role in its biological activity and selectivity.
Recent studies have highlighted the potential of this compound as a promising lead in drug discovery, particularly in the development of agents targeting specific enzymes or receptors involved in various pathological conditions. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to inhibit certain kinases, making it a candidate for anti-cancer therapies. The amino group on the propanol chain is believed to contribute significantly to its binding affinity, while the pyridine ring enhances its solubility and stability within biological systems.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and stereoselective reductions. The use of chiral catalysts has been pivotal in achieving high enantiomeric excess during the formation of the propanol backbone. Researchers have also explored alternative routes, such as microwave-assisted synthesis, to optimize reaction conditions and improve yield.
The structural versatility of (1R)-3-Amino-1-(4-Methylpyridin-2-yl)Propan-1-Ol allows for further functionalization, enabling the exploration of diverse chemical space for drug optimization. For example, modifications to the pyridine ring or the amino group could potentially enhance bioavailability or target specificity. These modifications are currently being investigated in collaborative efforts between academic institutions and pharmaceutical companies.
From an applications perspective, this compound has shown promise not only in therapeutic development but also in diagnostic tools and imaging agents. Its ability to act as a scaffold for conjugation with fluorescent markers or radiolabels makes it valuable in molecular imaging techniques, particularly in oncology.
In conclusion, CAS No. 2227676-77-7 represents a significant advancement in organic synthesis and drug discovery. Its unique structure, coupled with recent research findings, positions it as a key player in developing innovative treatments for various diseases. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific innovation.
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